3-Bromo-2-ethoxy-4-methylpyridine
Overview
Description
3-Bromo-2-ethoxy-4-methylpyridine: is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, an ethoxy group at the second position, and a methyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-4-methylpyridine can be achieved through several methods. One common method involves the bromination of 2-ethoxy-4-methylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-ethoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds with various functional groups replacing the bromine atom.
Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds, depending on the coupling partner.
Scientific Research Applications
Chemistry: 3-Bromo-2-ethoxy-4-methylpyridine is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through substitution and coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-4-methylpyridine in chemical reactions involves the reactivity of the bromine atom and the ethoxy group. The bromine atom can undergo substitution reactions, while the ethoxy group can participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the ethoxy group.
3-Bromo-4-methylpyridine: Similar structure but lacks the ethoxy group.
2-Ethoxy-4-methylpyridine: Similar structure but lacks the bromine atom.
Uniqueness: 3-Bromo-2-ethoxy-4-methylpyridine is unique due to the combination of the bromine atom, ethoxy group, and methyl group on the pyridine ring. This combination provides distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
Properties
IUPAC Name |
3-bromo-2-ethoxy-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-8-7(9)6(2)4-5-10-8/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEQVMXHSSBLEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299818 | |
Record name | 3-Bromo-2-ethoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060812-96-5 | |
Record name | 3-Bromo-2-ethoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060812-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-ethoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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